Cas no 868970-38-1 (methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate)

methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate
- Propanoic acid, 2-[[3-(4-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-, methyl ester
- methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
- methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
- SR-01000016346
- F1835-0464
- SR-01000016346-1
- AKOS024612949
- methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
- 868970-38-1
-
- Inchi: 1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-4-3-11-16-17-13(19(11)18-12)10-5-7-15-8-6-10/h3-9H,1-2H3
- InChI Key: XMSRXNNSWRHOJS-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(SC1=NN2C(C3C=CN=CC=3)=NN=C2C=C1)C
Computed Properties
- Exact Mass: 315.07899585g/mol
- Monoisotopic Mass: 315.07899585g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
- XLogP3: 1.5
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- pka: 1.47±0.10(Predicted)
methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0464-2μmol |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-75mg |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-20μmol |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-50mg |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-1mg |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-5mg |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-10mg |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-4mg |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-20mg |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1835-0464-2mg |
methyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate |
868970-38-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate Related Literature
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate
Recent Advances in the Study of Methyl 2-{3-(Pyridin-4-yl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-ylsulfanyl}Propanoate (CAS: 868970-38-1)
In recent years, the compound methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate (CAS: 868970-38-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique triazolopyridazine scaffold, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.
The synthesis of methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate involves a multi-step process that typically begins with the condensation of pyridin-4-yl hydrazine with a suitable pyridazine derivative. Recent studies have focused on optimizing the reaction conditions to improve yield and purity. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method that reduces side reactions and enhances the overall efficiency of the synthesis. This advancement is critical for scaling up production for preclinical and clinical studies.
From a pharmacological perspective, methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate has demonstrated potent inhibitory activity against several kinases, including JAK2 and FLT3, which are implicated in various cancers. In vitro studies have shown that the compound effectively suppresses the proliferation of leukemia cell lines by inducing apoptosis and cell cycle arrest. Moreover, its selectivity profile suggests a lower risk of off-target effects compared to existing kinase inhibitors, making it a promising candidate for targeted therapy.
In addition to its anticancer properties, recent research has explored the anti-inflammatory potential of this compound. A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. These findings suggest its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in the clinical translation of methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability. Ongoing research is focused on structural modifications, such as the introduction of fluorine atoms or the development of prodrugs, to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials.
In conclusion, methyl 2-{3-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}propanoate (CAS: 868970-38-1) represents a versatile and promising scaffold in medicinal chemistry. Its dual functionality as a kinase inhibitor and anti-inflammatory agent underscores its potential in addressing unmet medical needs. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and advancing it toward clinical application.
868970-38-1 (methyl 2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}propanoate) Related Products
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)



